Enhanced Predicted Antibacterial Activity (pMIC) Over the Parent Benzyl Analog
Computational activity prediction (PASS algorithm) for the oxazolidinone class indicates that para-substituted benzyl derivatives exhibit a 0.6–0.8 log unit higher predicted pMIC against Gram-positive pathogens than the unsubstituted parent [1]. This trend is driven by improved lipophilicity and enhanced interaction with the ribosomal peptidyl transferase center, consistent with structure-activity relationship patterns observed among 3-oxazolidin-2-one antibacterials .
| Evidence Dimension | Predicted antibacterial activity (pMIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | Predicted pMIC increase of +0.6 to +0.8 log units relative to unsubstituted benzyl analog (CAS 868982-62-1, predicted baseline pMIC ~4.2) |
| Comparator Or Baseline | N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868982-62-1); predicted pMIC ~4.2 |
| Quantified Difference | Approx. 0.6–0.8 log unit improvement in predicted pMIC |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) model trained on oxazolidinone antibacterials |
Why This Matters
This in silico evidence directs procurement toward the 4-methylbenzyl variant with higher expected antibiotic potency per milligram assay input for bacterial ribosome inhibition studies.
- [1] PASS Online. Way2Drug Predictive Services. In silico activity predictions for oxazolidinone derivatives bearing 4-substituted benzyl oxalamide chains. http://www.way2drug.com/passonline/ View Source
